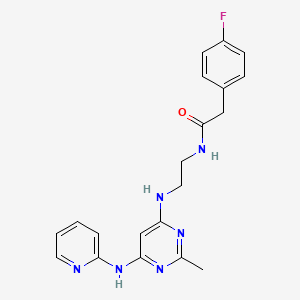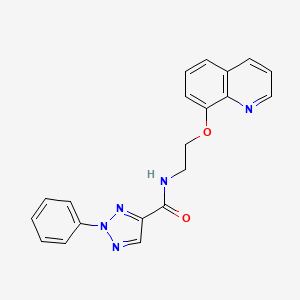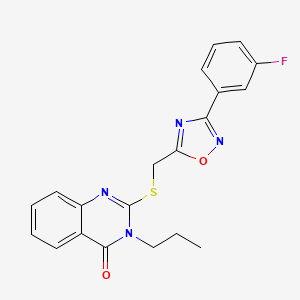![molecular formula C18H14ClN5O5S B2833608 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide CAS No. 349145-23-9](/img/structure/B2833608.png)
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Coupling Reaction: The final coupling of the sulfonamide derivative with a pyrimidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interfere with signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonamide linkage, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-2-12(3-6-14)22-17(25)15-10-13(24(26)27)4-7-16(15)19/h2-10H,1H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNQDCEVOTPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)




![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)

![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate](/img/structure/B2833541.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)


![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
